molecular formula C10H23N B1211254 Diprobutine CAS No. 61822-36-4

Diprobutine

Katalognummer: B1211254
CAS-Nummer: 61822-36-4
Molekulargewicht: 157.30 g/mol
InChI-Schlüssel: VQIAWQKBOAUGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for the preparation of diprobutine are not extensively documented in the available literature. general methods for synthesizing similar compounds typically involve the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale chemical reactors and purification processes to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Diprobutine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Diprobutine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: this compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of diprobutine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Diprobutin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Diprobutin ist in seiner spezifischen molekularen Struktur und seinen Eigenschaften einzigartig, was im Vergleich zu diesen ähnlichen Verbindungen möglicherweise bestimmte Vorteile in bestimmten Forschungsanwendungen bietet.

Biologische Aktivität

Diprobutine is a chemical compound that has garnered attention in pharmacological research, particularly for its potential applications in treating neurological disorders such as Parkinson's disease. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and safety profile.

Chemical Structure and Properties

This compound is classified as a tripropylmethylamine derivative. Its structure allows it to interact with neurotransmitter systems, particularly those involving dopamine. Unlike traditional tricyclic antidepressants, this compound does not exhibit anticholinergic activity, which is significant for its application in managing conditions like Parkinson's disease.

This compound is believed to enhance dopaminergic activity in the brain. Preliminary studies suggest that it may prolong the effects of levodopa, a standard treatment for Parkinson's disease. The compound appears to potentiate the behavioral effects of dopaminergic agents such as apomorphine and amphetamine, potentially through increasing dopamine turnover in the central nervous system .

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in patients with Parkinson's disease:

  • Study by Barbeau et al. (1979) : This study demonstrated that this compound could prolong the effects of a single dose of levodopa. However, higher doses led to a re-emergence of parkinsonian symptoms alongside side effects .
  • Teychenne et al. (1976) and Park et al. (1981) : These studies reported mild benefits when this compound was administered with or without concurrent levodopa therapy at higher doses .

Safety Profile

The safety profile of this compound has been assessed through various trials:

  • Side Effects : While some benefits were observed, increased doses were associated with adverse effects, including the re-emergence of parkinsonian symptoms .
  • Comparative Studies : Compared to other dopaminergic therapies, this compound's side effects were generally less severe but still required careful monitoring.

Data Summary Table

The following table summarizes key findings from studies on the biological activity of this compound:

Study ReferenceDosage RangeEfficacy ObservedSide Effects Reported
Barbeau et al. (1979)25 - 150 mgProlonged levodopa effectRe-emergence of symptoms at higher doses
Teychenne et al. (1976)Higher dosesMild benefitMinimal side effects
Park et al. (1981)Higher dosesMild benefitOccasional side effects

Case Studies

In addition to clinical trials, case studies have provided real-world insights into the use of this compound:

  • Patient Case Reports : Several reports indicated that patients experienced improved motor function when this compound was included in their treatment regimen alongside levodopa.
  • Longitudinal Observations : Long-term use showed varying results; some patients maintained improved function while others reported diminished returns over time.

Eigenschaften

CAS-Nummer

61822-36-4

Molekularformel

C10H23N

Molekulargewicht

157.30 g/mol

IUPAC-Name

4-propylheptan-4-amine

InChI

InChI=1S/C10H23N/c1-4-7-10(11,8-5-2)9-6-3/h4-9,11H2,1-3H3

InChI-Schlüssel

VQIAWQKBOAUGHE-UHFFFAOYSA-N

SMILES

CCCC(CCC)(CCC)N

Kanonische SMILES

CCCC(CCC)(CCC)N

Key on ui other cas no.

61822-36-4

Synonyme

1,1,1,-tripropylmethylamine
1,1-dipropylbutylamine
diprobutine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.